Cas no 428492-85-7 (3-chloro-4-(2-chlorophenyl)methoxy-5-ethoxybenzaldehyde)
3-chloro-4-(2-chlorophenyl)methoxy-5-ethoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-4-((2-chlorobenzyl)oxy)-5-ethoxybenzaldehyde
- 3-chloro-4-(2-chlorophenyl)methoxy-5-ethoxybenzaldehyde
- VS-07619
- 428492-85-7
- ALBB-033632
- DSA49285
- C16H14Cl2O3
- 3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
- CS-0240350
- 3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde
- STK198488
- Z57772426
- BBL024043
- EN300-227980
- AKOS000287160
-
- MDL: MFCD02256476
- Inchi: 1S/C16H14Cl2O3/c1-2-20-15-8-11(9-19)7-14(18)16(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3
- InChI Key: XTZZRBSPLHOYMS-UHFFFAOYSA-N
- SMILES: ClC1=CC(C=O)=CC(=C1OCC1C=CC=CC=1Cl)OCC
Computed Properties
- Exact Mass: 324.0319997Da
- Monoisotopic Mass: 324.0319997Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 35.5Ų
3-chloro-4-(2-chlorophenyl)methoxy-5-ethoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-227980-0.05g |
3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde |
428492-85-7 | 95% | 0.05g |
$65.0 | 2024-06-20 | |
| Enamine | EN300-227980-0.1g |
3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde |
428492-85-7 | 95% | 0.1g |
$97.0 | 2024-06-20 | |
| Enamine | EN300-227980-0.25g |
3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde |
428492-85-7 | 95% | 0.25g |
$138.0 | 2024-06-20 | |
| Enamine | EN300-227980-0.5g |
3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde |
428492-85-7 | 95% | 0.5g |
$217.0 | 2024-06-20 | |
| Enamine | EN300-227980-1.0g |
3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde |
428492-85-7 | 95% | 1.0g |
$278.0 | 2024-06-20 | |
| Enamine | EN300-227980-2.5g |
3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde |
428492-85-7 | 95% | 2.5g |
$493.0 | 2024-06-20 | |
| Enamine | EN300-227980-5.0g |
3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde |
428492-85-7 | 95% | 5.0g |
$850.0 | 2024-06-20 | |
| Enamine | EN300-227980-10.0g |
3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde |
428492-85-7 | 95% | 10.0g |
$1566.0 | 2024-06-20 | |
| 1PlusChem | 1P00JJST-50mg |
3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde |
428492-85-7 | 95% | 50mg |
$138.00 | 2024-05-02 | |
| 1PlusChem | 1P00JJST-100mg |
3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde |
428492-85-7 | 95% | 100mg |
$177.00 | 2024-05-02 |
3-chloro-4-(2-chlorophenyl)methoxy-5-ethoxybenzaldehyde Suppliers
3-chloro-4-(2-chlorophenyl)methoxy-5-ethoxybenzaldehyde Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 3-chloro-4-(2-chlorophenyl)methoxy-5-ethoxybenzaldehyde
Comprehensive Overview of 3-chloro-4-(2-chlorophenyl)methoxy-5-ethoxybenzaldehyde (CAS No. 428492-85-7)
3-chloro-4-(2-chlorophenyl)methoxy-5-ethoxybenzaldehyde (CAS No. 428492-85-7) is a specialized organic compound with a unique molecular structure that has garnered significant attention in the fields of pharmaceutical research and fine chemical synthesis. This compound, characterized by its chlorophenyl and ethoxybenzaldehyde functional groups, is often explored for its potential applications in drug development and material science. Its precise chemical name reflects its complex architecture, which includes a benzaldehyde core substituted with chloro and ethoxy groups, making it a subject of interest for researchers seeking novel bioactive molecules.
The compound's CAS No. 428492-85-7 serves as a critical identifier in chemical databases, ensuring accurate referencing in academic and industrial contexts. Recent trends in scientific literature highlight a growing curiosity about 3-chloro-4-(2-chlorophenyl)methoxy-5-ethoxybenzaldehyde, particularly in relation to its potential role as an intermediate in the synthesis of pharmaceutical agents. Users frequently search for terms like "benzaldehyde derivatives," "chlorophenyl compounds," and "ethoxy-substituted aldehydes," reflecting a broader interest in structurally similar molecules with therapeutic or industrial relevance.
From a synthetic chemistry perspective, 3-chloro-4-(2-chlorophenyl)methoxy-5-ethoxybenzaldehyde exemplifies the versatility of aromatic aldehydes in organic transformations. Its methoxy and ethoxy substituents contribute to its solubility profile, a feature often discussed in forums focusing on green chemistry and sustainable synthesis. Researchers are increasingly investigating how such compounds can be optimized for low-energy reaction pathways, aligning with global efforts to reduce the environmental footprint of chemical manufacturing.
In the context of drug discovery, this compound's structural motifs—particularly its dichlorinated aromatic system—have sparked discussions about structure-activity relationships (SAR). Online queries often include questions like "How does chloro-substitution affect benzaldehyde reactivity?" or "What are the biological targets of ethoxybenzaldehyde derivatives?" These inquiries underscore the compound's relevance in medicinal chemistry circles, where modifying its scaffold could lead to new enzyme inhibitors or receptor modulators.
The analytical characterization of CAS No. 428492-85-7 typically involves advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry, topics frequently searched by laboratory professionals. Its chromatographic behavior (e.g., in HPLC or GC-MS) is another area of practical interest, especially for quality control in fine chemical production. Notably, the compound's UV absorption properties—attributed to its conjugated benzaldehyde system—make it a candidate for photochemical studies, a niche but growing research domain.
Industrial applications of 3-chloro-4-(2-chlorophenyl)methoxy-5-ethoxybenzaldehyde extend to specialty chemicals used in electronic materials and liquid crystals. Searches for "benzaldehyde-based liquid crystal precursors" reveal cross-disciplinary interest, particularly in display technology development. The compound's thermal stability and mesomorphic properties (when derivatized) are frequently discussed in patents related to advanced materials.
From a regulatory standpoint, proper handling protocols for CAS No. 428492-85-7 are occasionally queried, though the compound isn't classified under restrictive categories. Safety data sheets emphasize standard laboratory precautions—a topic consistently relevant to chemical safety education. The compound's biodegradability and ecotoxicological profile are also emerging as search keywords, reflecting the chemical industry's shift toward environmental impact assessments.
In summary, 3-chloro-4-(2-chlorophenyl)methoxy-5-ethoxybenzaldehyde (CAS No. 428492-85-7) represents a multifaceted chemical entity with applications spanning pharmaceutical intermediates, material science, and analytical chemistry. Its structural complexity continues to inspire research into molecular design principles, while its practical uses align with contemporary interests in sustainable chemistry and functional materials. As synthetic methodologies advance, this compound's role in cutting-edge chemical innovation is likely to expand further.
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